molecular formula C7H9ClN2 B3254672 5-Chloro-2,4,6-trimethylpyrimidine CAS No. 24307-72-0

5-Chloro-2,4,6-trimethylpyrimidine

Cat. No.: B3254672
CAS No.: 24307-72-0
M. Wt: 156.61 g/mol
InChI Key: RGCFSRZOHLLVQS-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trimethylpyrimidine is a heterocyclic aromatic compound with a pyrimidine ring substituted with chlorine at the 5th position and methyl groups at the 2nd, 4th, and 6th positions. Pyrimidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4,6-trimethylpyrimidine can be achieved through various methods. One common approach involves the reaction of 2,4,6-trimethylpyrimidine with chlorine gas under controlled conditions. Another method includes the cyclization of appropriate precursors such as 2,4,6-trimethylpyrimidine-5-carboxylic acid with thionyl chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient chlorination.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, primary and secondary amines, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 5-amino-2,4,6-trimethylpyrimidine, 5-thio-2,4,6-trimethylpyrimidine, and other substituted derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chloro-2,4,6-trimethylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4,6-trimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chlorine and methyl groups influence its reactivity and binding affinity, making it a versatile compound for various biochemical pathways.

Comparison with Similar Compounds

    5-Chloro-2,4,6-trifluoropyrimidine: Similar in structure but with fluorine atoms instead of methyl groups, leading to different reactivity and applications.

    2,4,6-Trimethylpyrimidine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    5-Bromo-2,4,6-trimethylpyrimidine: Bromine substitution offers different reactivity compared to chlorine.

Uniqueness: 5-Chloro-2,4,6-trimethylpyrimidine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

IUPAC Name

5-chloro-2,4,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCFSRZOHLLVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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